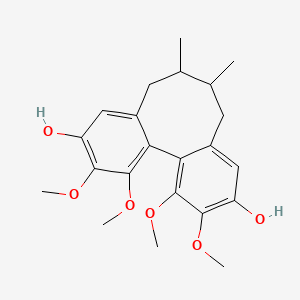

Gomisin J

Description

Historical Perspectives on Gomisin J Investigation within Schisandra Species

Schisandra chinensis fruits have a long history of use in traditional herbal medicine, particularly in Traditional Chinese Medicine (TCM), where they are known as "Wu Wei Zi" and used as a stimulant, adaptogen, and hepatoprotective agent mdpi.commskcc.org. Investigation into the chemical constituents of Schisandra species led to the isolation and identification of various lignans (B1203133), including this compound spandidos-publications.comnih.govcaymanchem.com. Early research focused on the structural elucidation of these compounds and their presence in different parts of the plant, primarily the fruits and seeds mdpi.com. Over time, studies expanded to explore the biological activities of individual lignans, including this compound, contributing to the understanding of the therapeutic potential attributed to Schisandra in traditional medicine mdpi.comnih.govcaymanchem.com.

Significance of this compound in Contemporary Natural Product Chemistry and Chemical Biology Research

In contemporary research, this compound holds significance as a natural product with potential biological activities, making it a subject of interest in both natural product chemistry and chemical biology. Natural products, with their inherent structural diversity, serve as valuable sources for discovering new lead compounds for various applications openaccessjournals.combeilstein-journals.orgresearchgate.net. This compound, as a dibenzocyclooctadiene lignan (B3055560), exemplifies this potential. Its isolation from Schisandra chinensis, a plant with a history of medicinal use, further highlights its relevance. Research in chemical biology utilizes such compounds as probes to investigate biological pathways and cellular processes beilstein-journals.orgresearchgate.net. Studies on this compound have explored its effects on various cell lines and biological targets, contributing to the understanding of its mechanisms of action spandidos-publications.comnih.govcaymanchem.comnih.govtandfonline.comnih.gov.

Detailed research findings on this compound's biological activities are presented in the following table:

| Activity | Model/System | Key Findings | Source |

| Anticancer | Various cancer cell lines (e.g., breast, colon, cervical) | Exerts cytotoxic effects, suppresses cell growth and proliferation, induces necroptosis and apoptosis, particularly effective in apoptosis-resistant cells. spandidos-publications.comnih.govcaymanchem.com Strong cytotoxic effect on 13 tested cancer cell lines. spandidos-publications.comnih.govcaymanchem.com | spandidos-publications.comnih.govcaymanchem.com |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells (mouse macrophages) | Decreases LPS-induced increases in nitric oxide (NO) production and p38, ERK, and JNK phosphorylation. caymanchem.commdpi.com Reduces mRNA expression and secretion of proinflammatory cytokines. mdpi.com Anti-NF-κB activity. mdpi.comnih.gov | mdpi.comnih.govcaymanchem.commdpi.com |

| Vascular Relaxation | Isolated, precontracted endothelium-intact rat aortic rings | Induces concentration-dependent vasorelaxation, more prominent in endothelium-intact aorta. caymanchem.comnih.gov Mediated mainly by calcium-dependent activation of eNOS and subsequent NO production. nih.gov | caymanchem.comnih.gov |

| Anti-HIV-1 | H9 T cells | Inhibits HIV-1 IIIB replication. caymanchem.com | caymanchem.com |

| Neuroprotective | Cerebral ischemia/reperfusion (CIR) rat model | Attenuates CIR injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects. tandfonline.com Reduces neurological scores, cerebral infarction, and water content. tandfonline.com Rescues neuron survival, inhibits apoptosis. tandfonline.com | tandfonline.com |

| Wnt/β-catenin Signaling | HCT116 cells | Inhibits Wnt/β-catenin signaling by disrupting the interaction between β-catenin and TCF binding elements. nih.gov Inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov | nih.gov |

These findings underscore the multifaceted biological activities associated with this compound, positioning it as a compound of interest for further investigation in the context of developing new therapeutic agents or as a tool for chemical biology studies.

Structure

3D Structure

Properties

IUPAC Name |

3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Isolation, Extraction, and Analytical Methodologies for Research

Advanced Chromatographic Techniques for Isolation and Purification of Gomisin J

Chromatography is fundamental to the isolation of pure this compound. The choice of technique depends on the scale and desired purity, ranging from analytical methods for quantification to preparative methods for obtaining substantial amounts of the compound for further studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of lignans (B1203133) like this compound. rsc.orgresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common configuration. A C18 column is frequently employed as the stationary phase, providing effective separation based on the hydrophobicity of the different lignans. researchgate.net

The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the sequential elution of compounds with varying polarities. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector, with lignans exhibiting strong absorbance at specific wavelengths, often around 254 nm. researchgate.netrsc.org By optimizing parameters such as mobile phase composition, flow rate, and column temperature, researchers can achieve high resolution and accurate quantification of this compound in complex extracts.

Table 1: Typical HPLC Parameters for Lignan (B3055560) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is employed. researchgate.net This method offers significant advantages over standard HPLC, including higher resolution, faster analysis times, and lower solvent consumption due to the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.net

The mass spectrometer provides detailed structural information by measuring the mass-to-charge ratio (m/z) of the analyte and its fragments. orgsyn.org For quantitative analysis, the system is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing exceptional selectivity and low limits of detection even in complex biological matrices. researchgate.net This makes UHPLC-MS/MS a powerful tool for pharmacokinetic studies and trace-level detection. researchgate.net

Table 2: Common UHPLC-MS/MS Parameters for Lignan Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or similar (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water (often with formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

For the isolation of larger quantities of this compound, Preparative Counter-Current Chromatography (CCC) is a highly effective liquid-liquid partition technique. Unlike HPLC, CCC uses no solid stationary phase, which eliminates issues of irreversible sample adsorption and allows for total sample recovery. The separation is based on the differential partitioning of the compound between two immiscible liquid phases.

A common solvent system used for separating lignans from S. chinensis is a two-phase mixture of n-hexane, ethyl acetate, methanol, and water. By carefully selecting the ratios of these solvents, an appropriate partition coefficient (K) for this compound can be achieved, leading to efficient separation from other lignans in a single run. High-speed counter-current chromatography (HSCCC) is a popular variant of this method.

Table 3: Example Solvent Systems for Lignan Separation by HSCCC

| Solvent System Composition (v/v/v/v) | Application |

|---|---|

| n-hexane-ethyl acetate-methanol-water (1:0.9:0.9:1) | Isolation of Schizandrin and Gomisin A |

| n-hexane-ethyl acetate-methanol-water (6:4:5:5) | Stepwise elution for separating five different lignans |

Supercritical fluid technology offers a green alternative for the enrichment of lignans. The Supercritical Antisolvent (SAS) precipitation process can be used to increase the concentration of target compounds from an initial extract. In this method, an extract dissolved in a liquid solvent is sprayed into a chamber containing a supercritical fluid, typically carbon dioxide (CO₂). The supercritical CO₂ acts as an antisolvent, rapidly diffusing into the liquid solvent and causing it to expand, which dramatically lowers its solvating power.

This change causes the dissolved compounds, such as lignans, to become supersaturated and precipitate out as fine particles, which can then be collected. This technique has been successfully applied to increase the concentration of five different lignans from S. chinensis extracts, demonstrating its utility for enriching this compound and related compounds prior to final purification steps.

Spectroscopic and Spectrometric Analysis for Research-Oriented Structure Elucidation

Once a pure sample of this compound is isolated, its chemical structure must be unequivocally confirmed. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the atomic arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like this compound. It works by probing the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step.

¹H NMR provides information about the number of different types of protons, their chemical environments (chemical shift), and which protons are adjacent to one another (spin-spin splitting).

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

While 1D NMR provides essential data, complex molecules like this compound often produce overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR experiments are therefore crucial for completing the structural assignment. These techniques correlate signals from different nuclei, allowing chemists to piece together the molecular framework. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structure of this compound can be determined.

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 134.4 | 6.51 (s) |

| 2 | 148.9 | - |

| 3 | 141.1 | - |

| 4 | 106.9 | 6.58 (s) |

| 5 | 134.6 | - |

| 6 | 34.6 | 1.81 (m) |

| 7 | 42.1 | 2.0-2.6 (m) |

| 8 | 42.1 | 2.0-2.6 (m) |

| 9 | 34.6 | 1.81 (m) |

| 10 | 106.9 | 6.58 (s) |

| 11 | 141.1 | - |

| 12 | 148.9 | - |

| 13 | 134.4 | 6.51 (s) |

| 14 | 124.9 | - |

| 6-Me | 13.0 | 0.96 (d, 7.0) |

| 7-Me | 21.6 | 1.00 (d, 7.0) |

| 2-OMe | 60.9 | 3.86 (s) |

| 3-OMe | 56.0 | 3.89 (s) |

| 11-OMe | 56.0 | 3.89 (s) |

| 12-OMe | 60.9 | 3.86 (s) |

Data sourced from Ikeya et al., Chem. Pharm. Bull. 26(11) 3257-3261 1978.

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a critical tool for the structural analysis of this compound, providing information on its molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of thermally labile molecules like lignans.

In positive ionization ESI-MS, lignans from Schisandra typically form protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and ammonium (B1175870) [M+NH₄]⁺. medicinalcrop.org For this compound, which has a molecular formula of C₂₂H₂₈O₆ and a molecular weight of 388.5 g/mol , the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 389. nih.govcaymanchem.com

Table 1: Expected ESI-MS Ions and Fragments for this compound

| Ion/Fragment Description | Expected m/z |

| Protonated Molecule [M+H]⁺ | 389 |

| Sodium Adduct [M+Na]⁺ | 411 |

| Ammonium Adduct [M+NH₄]⁺ | 406 |

| Fragment from loss of H₂O | 371 |

| Fragment from loss of CH₃O | 358 |

Note: This table is based on the molecular weight of this compound and general fragmentation patterns observed for related lignans.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While a specific IR spectrum for purified this compound is not widely published, the characteristic absorption bands can be inferred from spectra of Schisandra extracts rich in lignans. researchgate.net The structure of this compound contains hydroxyl (-OH), aromatic (C=C), ether (C-O), and aliphatic (C-H) functional groups, which have distinct IR absorption frequencies.

Analysis of Schisandra chinensis extracts reveals characteristic absorption bands that are indicative of its lignan constituents. researchgate.net These include a broad band around 3308 cm⁻¹ corresponding to O-H stretching of the phenolic hydroxyl groups. The peak at approximately 2928 cm⁻¹ is attributed to C-H stretching of methoxy (B1213986) and methyl groups. Aromatic C=C stretching vibrations are typically observed around 1528 cm⁻¹. The presence of ether linkages is confirmed by C-O stretching bands at approximately 1246 cm⁻¹ and 1029 cm⁻¹. A carbonyl (C=O) stretching band, which might be present in other lignans, is also sometimes observed around 1710 cm⁻¹ in general extracts. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H stretch, hydrogen-bonded | ~3308 (broad) |

| Aliphatic/Methoxy | C-H stretch | ~2928 |

| Aromatic Ring | C=C stretch | ~1528 |

| Phenolic Ether | C-O stretch | ~1246 |

| Ether | C-O stretch | ~1029 |

Note: These values are based on characteristic absorptions for functional groups present in this compound and data from lignan-rich Schisandra extracts.

Quantitative Analysis and Profiling of this compound in Biological Matrices and Plant Extracts

Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and comparative phytochemical analyses. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common technique for this purpose.

Method Validation for Quantification (Specificity, Linearity, LOD, LOQ, Precision, Accuracy)

A validated analytical method ensures that the results are reliable and reproducible. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). While a specific, complete validation report for a this compound assay is not detailed in the available search results, the typical parameters for lignan quantification can be outlined.

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the separation of the this compound peak from other lignans and matrix components in a chromatogram.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For lignan analysis, linearity is often established over a range, for example, 2.5 to 15.0 μg/mL, with a correlation coefficient (R²) greater than 0.999.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For related lignans like schizandrin, gomisin A, and gomisin N, reported LODs are in the range of 70-165 ng/mL, and LOQs are in the range of 206-499 ng/mL. researchgate.net

Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate analyses. For lignan analysis, intra-day and inter-day precision with RSD values of less than 2% are generally considered acceptable.

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated. Recoveries for lignan analysis are typically expected to be within the range of 95-105%.

Table 3: Representative HPLC Method Validation Parameters for Lignan Quantification

| Parameter | Typical Specification/Value |

| Specificity | Baseline resolution from interfering peaks |

| Linearity (Range) | 2.5 - 15.0 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| LOD | ~70 - 165 ng/mL |

| LOQ | ~206 - 499 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95% - 105% |

Note: The values in this table are representative and based on published methods for related Schisandra lignans, as specific validation data for this compound was not available.

Comparative Lignan Profiling Across Schisandra Species and Cultivation Regions

The content of this compound and other lignans can vary significantly between different Schisandra species and even within the same species grown in different regions. This variation has implications for the standardization and therapeutic use of Schisandra extracts.

Studies have shown that Schisandra chinensis and Schisandra sphenanthera have distinct lignan profiles. For instance, one study identified 31 lignans in S. chinensis and 40 in S. sphenanthera. mdpi.com In a comparative analysis, this compound was identified as one of the key components that contribute to the antioxidant activity in both species. mdpi.com Another study profiling lignans in S. chinensis and S. rubriflora found that this compound was a dominant lignan in S. chinensis fruit extracts.

The total lignan content and the concentration of individual lignans are influenced by factors such as the species, the part of the plant used (fruit, leaf, stem), and the geographical origin. For example, the total lignan content in the fruits of nine different Schisandra resources ranged from 9.726 mg/g to 14.031 mg/g. mdpi.com

Table 4: Comparative Content of this compound in Different Schisandra Species (mg/100g DW)

| Species | Plant Part | This compound Content (mg/100g DW) |

| Schisandra chinensis | Fruit | Present (Dominant Lignan) |

| Schisandra sphenanthera | Fruit | Present |

| Schisandra rubriflora | Fruit | Not reported as a major component |

Note: This table provides a qualitative and semi-quantitative comparison based on available literature. "Present" indicates the compound was identified, and "Dominant Lignan" suggests it was among the more abundant lignans found in that particular study.

Microdialysis Liquid Chromatography-Mass Spectrometry in Animal Models

Microdialysis is an in vivo sampling technique used to monitor the concentrations of unbound analytes in the extracellular fluid of tissues. When coupled with a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS), it allows for the continuous monitoring of endogenous substances and xenobiotics, such as lignans, in specific tissues of freely moving animals.

This technique has been applied to study the pharmacokinetics of Schisandra lignans in the brains of rats. In a study investigating the effects of Schisandra lignans in a rat model of Alzheimer's disease, microdialysis coupled with UPLC-MS was used to collect samples from the hippocampus. Although this compound was among the lignans administered, it was undetected in the microdialysate in that particular study, which the authors suggested could be due to low content in the administered extract or high lipid solubility preventing it from crossing the aqueous probe membrane.

Despite its non-detection in that specific experiment, the use of microdialysis demonstrates a powerful methodology for investigating the brain distribution and pharmacokinetics of this compound and other lignans in vivo. This technique is invaluable for understanding the concentration-time profiles of these compounds at their site of action within the central nervous system.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Gomisin J and Related Dibenzocyclooctadiene Lignans (B1203133)

Total synthesis approaches for dibenzocyclooctadiene lignans often involve constructing the characteristic eight-membered ring and establishing the correct stereochemistry. mdpi.comnih.govcapes.gov.brthieme-connect.comresearchgate.netacs.orgjst.go.jpacs.org Early syntheses of related lignans like steganone (B1246090) and steganacin (B1217048) were reported decades ago, with more recent efforts focusing on asymmetric synthesis to obtain enantiopure forms. acs.org

Stereoselective Synthetic Approaches for Enantiopure Forms

Achieving stereocontrol is paramount in the synthesis of dibenzocyclooctadiene lignans due to the presence of a chiral biaryl axis and stereocenters on the aliphatic bridge. mdpi.comnih.govacs.org Stereoselective synthetic approaches have been developed to obtain enantiopure forms of these compounds. One strategy involves asymmetric reduction of a keto compound using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst to establish asymmetric centers. thieme-connect.comresearchgate.net Another approach utilizes a unified synthetic strategy incorporating asymmetric induction through novel crotylation reactions, diastereoselective hydroboration/Suzuki-Miyaura coupling sequences, and atropdiastereoselective biaryl cuprate (B13416276) coupling. acs.orgacs.org These methods have demonstrated excellent asymmetric induction and stereocontrol. acs.orgacs.org

Total syntheses of naturally occurring forms of lignans, including this compound, have been achieved in a stereoselective manner. capes.gov.br Key steps in these syntheses can involve catalytic hydrogenation or metal-mediated 1,4-reduction of tetracyclic lactone intermediates to stereoselectively introduce dimethyl moieties at specific positions (e.g., C6 and C7). capes.gov.br Regioselective demethylation, potentially assisted by a neighboring carbonyl group, has also been identified as essential for the synthesis of this compound. capes.gov.br

Interactive Table 1: Examples of Stereoselective Reactions in Dibenzocyclooctadiene Lignan (B3055560) Synthesis

| Reaction Type | Key Reagent/Catalyst | Achieved Stereocontrol | Relevant Section | Source |

| Asymmetric Reduction of Keto Compound | CBS Catalyst | Asymmetric Center | 3.1.1 | thieme-connect.comresearchgate.net |

| Asymmetric Crotylation | Leighton Auxiliary | Excellent Asymmetric Induction (>98:2 er) | 3.1.1 | acs.orgacs.org |

| Diastereoselective Hydroboration/Suzuki Coupling | Not specified in detail | Total Stereocontrol (>20:1) | 3.1.1 | acs.orgacs.org |

| Atropdiastereoselective Biaryl Cuprate Coupling | Copper-promoted | Total Stereocontrol (>20:1) | 3.1.1 | acs.orgacs.orgacs.org |

| Catalytic Hydrogenation of Tetracyclic Lactones | Not specified in detail | Stereoselective C6, C7 Dimethyl Introduction | 3.1.1 | capes.gov.br |

| Metal-Mediated 1,4-Reduction of Tetracyclic Lactones | Not specified in detail | Stereoselective C6, C7 Dimethyl Introduction | 3.1.1 | capes.gov.br |

Exploration of Key Synthetic Intermediates and Reaction Pathways

The synthesis of dibenzocyclooctadiene lignans relies on the strategic construction of key intermediates and the implementation of specific reaction pathways. Spiro-dienone ethers have been identified as crucial intermediates in the general synthesis of (±)-dibenzocyclooctadiene lignans. jst.go.jp These intermediates can be prepared from bisarylbutanol derivatives through oxidation reactions. jst.go.jp

Various cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, Heck, and Sonogashira couplings, have been employed to connect synthons in the synthesis of natural products incorporating more than one cross-coupling reaction. researchgate.net Suzuki-Miyaura coupling and ring-closing metathesis (RCM) have been highlighted as key steps in constructing the dibenzocyclooctadiene lignan core. thieme-connect.comresearchgate.net RCM has been used for the first time to achieve the eight-membered ring in some synthetic strategies. thieme-connect.comresearchgate.net

Oxidative biaryl coupling reactions are also significant in constructing the biphenyl (B1667301) skeletons found in these lignans, often proceeding with high stereoselectivity. researchgate.net The design of synthetic pathways involves carefully considering the relationships between functional groups and planning reactions to form and break bonds efficiently. rsc.org

Design and Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound have been synthesized to explore their modified biological activities. asm.orgjefferson.edunih.govresearchgate.net These derivatives are typically prepared from this compound itself using halogenating agents such as N-bromosuccinimide. asm.orgjefferson.edu Studies have shown that the introduction of iodine, bromine, and chlorine at specific positions, such as the fourth and ninth positions, can influence the biological activity of the derivatives. asm.orgjefferson.edunih.gov For instance, halogenation at these positions has been reported to increase reverse transcriptase inhibitory activity and cytoprotective activity in the context of anti-HIV studies. asm.orgjefferson.edunih.gov The structures of these halogenated compounds are typically confirmed using techniques like nuclear magnetic resonance and infrared analyses. asm.orgjefferson.edu

Interactive Table 2: Halogenated this compound Derivatives and Reported Activity Influence

| Derivative Type | Halogenation Positions | Influence on Activity (Example Context: Anti-HIV) | Source |

| Bromine Derivative | Fourth and Ninth | Increased RT Inhibitory and Cytoprotective Activity | asm.orgjefferson.edunih.gov |

| Iodine Derivative | Fourth and Ninth | Increased RT Inhibitory and Cytoprotective Activity | asm.orgjefferson.edunih.gov |

| Chlorine Derivative | Fourth and Ninth | Increased RT Inhibitory and Cytoprotective Activity | asm.orgjefferson.edunih.gov |

Development of Novel this compound Analogues and Chemical Probes for Target Elucidation

The development of novel this compound analogues and chemical probes is an active area of research aimed at understanding the biological targets and mechanisms of action of this class of compounds. chesci.comnih.govmdpi.comnih.govgoogle.co.kr Novel analogues are designed and synthesized to investigate structure-activity relationships and potentially identify compounds with improved properties or different biological profiles. nih.gov For example, a series of 1,2,3-triazole derivatives have been synthesized at the C-7' position of the Gomisin B core (a related lignan) through diastereoselective Michael addition and regioselective Huisgen 1,3-dipolar cycloaddition reactions, demonstrating strategies for creating diverse analogues. nih.gov

Chemical probes are powerful tools in chemical biology used to perturb and elucidate biological processes and identify molecular targets. mdpi.comnih.govchemicalprobes.orgresearchgate.net These are typically potent, cell-active, and well-characterized small molecules designed with selectivity for a particular protein target. nih.govchemicalprobes.org Designing effective chemical probes involves ensuring target selectivity, high affinity, appropriate bioactivity, cell permeability, and solubility. researchgate.net Synthetic organic chemistry plays a crucial role in modifying lead molecules to incorporate functionalities necessary for probe development, such as handles for affinity purification in chemical proteomics. mdpi.com While the development of specific chemical probes directly derived from this compound for target elucidation is an area of ongoing research, the general principles of chemical probe design and synthesis are applicable. mdpi.comresearchgate.net Target deconvolution strategies, including chemical proteomics, are employed to identify the molecular targets of bioactive compounds and unravel their mechanisms of action. mdpi.comresearchgate.net

Biosynthesis and Metabolic Pathway Elucidation

Identification of Biosynthetic Precursors and Intermediates for Gomisin J

The biosynthesis of dibenzocyclooctadiene lignans (B1203133), including this compound, is thought to be initiated with the synthesis of isoeugenol. nih.gov Isoeugenol molecules are subsequently metabolized to verrucosin (B10858016) and dihydroguaiaretic acid through catalytic reactions involving dirigent proteins (DIR) and pinoresinol-lariciresinol reductase (PLR). nih.gov Dihydroguaiaretic acid is then converted to the dibenzocyclooctadiene skeleton, a core structure of this compound and other related lignans like schisandrin (B1198587), through several steps catalyzed by enzymes such as O-methyltransferases (OMTs) and cytochrome P450s (CYPs). nih.govcjnmcpu.comnih.gov While the early steps involving isoeugenol, verrucosin, and dihydroguaiaretic acid are understood as precursors to the dibenzocyclooctadiene skeleton, the precise intermediates leading directly to this compound from this core structure require further elucidation. nih.gov Phytochemical analysis in Schisandra sphenanthera has shown distinct accumulation patterns of this compound compared to Pregomisin and Dihydroguaiaretic acid, suggesting specific metabolic channeling or storage. mdpi.comresearchgate.netresearchgate.net

Enzymatic Pathways Involved in this compound Biosynthesis

The conversion of precursors to this compound involves a cascade of enzymatic reactions. Key enzyme classes include cytochrome P450 enzymes and other biosynthetic enzymes like O-methyltransferases. nih.govcjnmcpu.com

Characterization of Key Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 enzymes play a central and complex role in the biosynthesis of lignans, including this compound, by catalyzing oxidation-reduction reactions. mdpi.comresearchgate.netmdpi.com Studies utilizing Weighted Gene Co-expression Network Analysis (WGCNA) in Schisandra sphenanthera have identified a gene module strongly correlated with this compound levels, revealing the crucial involvement of four cytochrome P450 enzymes within this module. mdpi.comresearchgate.netresearchgate.net Specifically, CYP genes DN6828 and DN2874-i3 showed up-regulation in roots of both male and female plants, while DN51746 was specifically up-regulated in male roots, suggesting potential gender-specific aspects in this compound biosynthesis. mdpi.comresearchgate.netresearchgate.net Comparative analysis with functionally characterized CYP71A homologs suggests these identified CYP genes may be involved in lignan (B3055560) biosynthesis, supported by their sequence identity and strong correlation with this compound concentration. mdpi.comresearchgate.netresearchgate.net Further functional characterization of these specific CYP enzymes is needed to fully understand their precise roles in the this compound biosynthetic pathway. mdpi.comresearchgate.netresearchgate.net

Roles of Other Biosynthetic Enzymes

Beyond cytochrome P450s, other enzymes are implicated in lignan biosynthesis. O-methyltransferases (OMTs) are known to be involved in the conversion of dihydroguaiaretic acid to the dibenzocyclooctadiene skeleton. nih.govcjnmcpu.comnih.gov Dirigent proteins (DIR) and pinoresinol-lariciresinol reductase (PLR) are crucial for the earlier steps leading to dihydroguaiaretic acid from isoeugenol. nih.govcjnmcpu.com While these enzymes are known to participate in the general lignan pathway, their specific roles and interactions in the biosynthesis leading precisely to this compound require more detailed investigation. nih.gov

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to genetic and transcriptomic regulation, influencing its accumulation in different tissues. mdpi.comresearchgate.netresearchgate.net

Identification and Functional Characterization of Transcription Factors

Transcription factors play a significant role in regulating the expression of genes involved in lignan biosynthesis, including those encoding cytochrome P450 enzymes and other biosynthetic enzymes. mdpi.comresearchgate.net WGCNA analysis in Schisandra sphenanthera identified eight transcription factors within the gene module strongly correlated with this compound levels. mdpi.comresearchgate.netresearchgate.net These include transcription factors from families such as NAC, bZIP, AP2, Myb, HLH, and WRKY. mdpi.comresearchgate.net These transcription factors are likely responsible for the differential expression patterns observed in various tissues, which correlate with the tissue-specific accumulation of lignans like this compound. mdpi.comresearchgate.net Further functional characterization is needed to fully understand how these transcription factors specifically regulate the genes involved in the this compound biosynthetic pathway. mdpi.com

Differential Gene Expression Analysis in Tissue-Specific Contexts

Differential gene expression analysis across various tissues of Schisandra species has illuminated the biosynthetic pathways and regulatory mechanisms of lignans. mdpi.comnih.govresearchgate.netresearchgate.net Phytochemical analysis has shown that this compound predominantly accumulates in the roots of Schisandra sphenanthera, highlighting the unique role of roots in its storage and biosynthesis. mdpi.comresearchgate.netresearchgate.net Differential gene expression analysis supports this finding, revealing genes involved in the biosynthetic pathway that are up-regulated in root tissues. mdpi.comresearchgate.netresearchgate.net For instance, specific CYP genes (DN6828 and DN2874-i3) show up-regulation in roots, correlating with higher this compound concentrations in this tissue. mdpi.comresearchgate.netresearchgate.net This tissue-specific expression pattern suggests that the regulation of this compound biosynthesis occurs at the transcriptional level, with specific genes and transcription factors being more active in tissues where this compound accumulates. mdpi.comresearchgate.net

Weighted Gene Co-expression Network Analysis (WGCNA) in Relation to this compound Levels

Weighted Gene Co-expression Network Analysis (WGCNA) is a valuable tool for identifying gene clusters with coordinated expression patterns, providing insights into the molecular mechanisms underlying complex biological processes. mdpi.comresearchgate.net In the context of Schisandra sphenanthera, WGCNA has been instrumental in identifying gene modules correlated with the biosynthesis of this compound. mdpi.comresearcher.liferesearchgate.netmdpi.com

Studies utilizing WGCNA have identified the MEtan module as a key player, exhibiting a strong positive correlation with this compound levels. mdpi.comresearcher.liferesearchgate.netdntb.gov.uasciprofiles.comresearchgate.net This strong correlation (0.9) suggests that this module contains genes crucially involved in the synthesis or regulation of this compound. mdpi.com In-depth examination of the MEtan module has revealed the crucial involvement of four cytochrome P450 (CYP) enzymes and eight transcription factors. mdpi.comresearchgate.netsciprofiles.comresearchgate.net

Specifically, the CYP genes DN6828 and DN2874-i3 have shown up-regulation in the roots of both male and female Schisandra sphenanthera plants. mdpi.comresearchgate.netresearchgate.net Interestingly, DN51746 was specifically up-regulated in male roots, indicating a potential gender-specific aspect in this compound biosynthesis. mdpi.comresearchgate.netresearchgate.net Comparative analysis with functionally characterized CYP71A homologs suggests that these CYP genes might be involved in distinct biosynthetic pathways, including those for terpenoids, alkaloids, and phenylpropanoids, and potentially in lignan biosynthesis. mdpi.comresearchgate.net This hypothesis is supported by their more than 55% identity with CYP71As and a strong correlation with this compound concentration. mdpi.comresearchgate.net

The identification of transcription factors such as NAC, bZIP, AP2, Myb, HLH, and WRKY within the tan module of the WGCNA analysis suggests their significant role in regulating the expression of cytochrome P450 enzymes and other genes involved in lignan biosynthesis. researchgate.net These transcription factors are likely responsible for the differential expression patterns observed in various tissues, correlating with the tissue-specific accumulation of lignans like this compound. researchgate.net Generally, these transcription factors were significantly up-regulated in the root tissues of both male and female plants, aligning with the observation that this compound levels are higher in roots. researchgate.net

Tissue-Specific Accumulation and Distribution Patterns of this compound within Plants

Phytochemical analysis has revealed a distinct accumulation pattern of this compound within Schisandra sphenanthera, predominantly in the roots. mdpi.comresearcher.lifesciprofiles.comresearchgate.netresearchgate.net This contrasts with the distribution of other lignans such as Pregomisin and Dihydroguaiaretic acid. mdpi.comresearcher.lifesciprofiles.comresearchgate.netresearchgate.net This finding highlights the unique role of the roots in lignan storage and biosynthesis. mdpi.comsciprofiles.comresearchgate.netresearchgate.net

In mature male Schisandra sphenanthera plant tissues, the concentration of this compound in the roots is particularly pronounced, averaging around 9452.51 ± 108.10 µg/g. mdpi.com This is significantly higher than in other mature tissues, underscoring the roots' role as the primary site for this compound accumulation in both female and male plants. mdpi.com Pregomisin shows a similar trend, with the highest concentrations found in the roots (average 2334.54 ± 18.63 µg/g) and fruits (average 4988.79 ± 22.40 µg/g), while its levels in leaves and stems are significantly lower. mdpi.com This pattern reinforces the observation that both this compound and Pregomisin are preferentially accumulated in the roots and fruits of Schisandra sphenanthera. mdpi.com

The tissue-specific distribution of lignans in Schisandra sphenanthera, with the predominance of this compound in roots, can be linked to the differential expression and activity of cytochrome P450 enzymes in this tissue. mdpi.comresearchgate.net The high concentration of this compound in roots suggests an active biosynthetic pathway mediated by specific P450 enzymes in this tissue. mdpi.comresearchgate.net

Studies on Schisandra chinensis have also examined the distribution of lignans in different plant parts. The content of nine common lignans, including this compound, varied greatly across different parts of S. chinensis. frontiersin.org The total content of these nine lignans was found to be highest in roots and lowest in leaves. frontiersin.org The content of this compound in S. chinensis fruit was reported to be higher than in other parts. frontiersin.org

The tissue-specific distribution of lignans in Schisandra sphenanthera, particularly the predominance of this compound in roots, mirrors the diverse localization patterns observed in other plants. mdpi.com Environmental factors, such as geographical distribution, may also play a role in the variation of lignan content in Schisandra sphenanthera fruits. mdpi.com

Here is a table summarizing the approximate this compound concentrations in different tissues of mature Schisandra sphenanthera plants based on available data:

| Tissue (Mature Plant) | Approximate this compound Concentration (µg/g) |

| Roots (Male) | 9452.51 ± 108.10 mdpi.com |

| Roots (Female) | High (Predominant accumulation) mdpi.comresearcher.lifesciprofiles.comresearchgate.netresearchgate.net |

| Fruits | Predominant accumulation mdpi.com |

| Leaves | Significantly lower than roots and fruits mdpi.com |

| Stems | Significantly lower than roots and fruits mdpi.com |

Note: The exact concentration in female roots was not explicitly provided with a numerical value in the same snippet as the male root concentration, but the text indicates predominant accumulation in roots across both genders.

Here is a table showing the relative content of this compound in different parts of Schisandra chinensis:

| Plant Part (Schisandra chinensis) | Relative this compound Content |

| Roots | Highest (among the nine common lignans analyzed) frontiersin.org |

| Leaves | Lowest (among the nine common lignans analyzed) frontiersin.org |

| Fruit | Higher than other parts (excluding roots in the overall comparison of nine lignans) frontiersin.org |

| Stems | Lower than roots and fruit frontiersin.org |

Preclinical Biological Activities and Mechanistic Studies

Research on Anti-inflammatory Activities in In Vitro and Animal Models

In addition to its antineoplastic properties, Gomisin J has demonstrated significant anti-inflammatory activities in both cellular and animal models. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer.

In in vitro studies using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), this compound was found to reduce the production of nitric oxide (NO), a key inflammatory mediator. It also decreased the expression and secretion of pro-inflammatory cytokines nih.gov. The mechanism underlying these effects involves the blockage of the phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) nih.govnih.gov. Furthermore, this compound has been shown to exert anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

In an animal model of cerebral ischemia/reperfusion injury in rats, this compound treatment was shown to reduce inflammation. Specifically, it decreased the levels of cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB), both of which are key players in the inflammatory response. The treatment also led to a reduction in nitric oxide levels in the brain tissues of these rats.

Anti-inflammatory Mechanisms of this compound

| Model | Key Findings | Molecular Targets |

|---|---|---|

| LPS-stimulated RAW 264.7 macrophages (In Vitro) | Reduced production of nitric oxide (NO) and pro-inflammatory cytokines. | Inhibition of p38 MAPK, ERK 1/2, and JNK phosphorylation. |

| Various (In Vitro) | Inhibition of the NF-κB signaling pathway. | NF-κB |

| Rat model of cerebral ischemia/reperfusion (In Vivo) | Reduced levels of COX-2, NF-κB, and nitric oxide. | COX-2, NF-κB |

Research on Antioxidant Activities in Cellular and Animal Models

This compound exhibits significant antioxidant properties, protecting cells from damage induced by oxidative stress.

Studies have indicated that this compound possesses antioxidant activity, which contributes to its protective effects. While specific scavenging activities against individual reactive oxygen species (ROS) or reactive nitrogen species (RNS) are a subject of ongoing investigation, its ability to counteract oxidative stress as a whole has been noted. researchgate.net

A key finding highlights the protective capacity of this compound against chemically induced oxidative injury. In a study using the hippocampal HT22 cell line, this compound demonstrated a significant protective effect against cytotoxicity induced by the chemical stressor tert-butyl hydroperoxide (t-BHP). researchgate.net This protective effect was found to be considerably more potent than that of Trolox, a well-known antioxidant used as a positive control in the study. researchgate.net These results suggest that this compound may possess neuroprotective activity against damage induced by oxidants. researchgate.net

Table 1: Protective Effect of this compound Against t-BHP-Induced Cytotoxicity in HT22 Cells

| Compound | EC50 (μM) |

| This compound | 43.3 ± 2.3 |

| Trolox (Positive Control) | 213.8 ± 8.4 |

EC50 represents the concentration at which 50% of the maximum protective effect is observed. Data sourced from a study on the protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in a hippocampal HT22 cell line. researchgate.net

Activation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/HO-1 pathway)

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical endogenous antioxidant defense mechanism. nih.govmedchemexpress.com This pathway plays a crucial role in protecting cells from oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. nih.govfrontiersin.orgmdpi.com

In a study investigating the effects of this compound on cerebral ischemia-reperfusion injury in rats, treatment with this compound led to an enhanced translocation of Nrf2 to the nucleus and a subsequent increase in the expression of HO-1. nih.gov This activation of the Nrf2/HO-1 pathway was associated with increased activities of downstream antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, as well as elevated levels of glutathione. nih.gov The activation of this pathway is a key mechanism by which this compound exerts its antioxidant effects. nih.govmedchemexpress.com

The ability of this compound to modulate this pathway highlights its potential in mitigating conditions associated with oxidative stress. medchemexpress.comnih.gov By upregulating these endogenous defense systems, this compound helps to counteract the damaging effects of reactive oxygen species (ROS).

Inhibition of Lipid Peroxidation

This compound has demonstrated the ability to inhibit lipid peroxidation, a detrimental process involving the oxidative degradation of lipids. nih.gov This process can lead to cellular damage and is implicated in the pathophysiology of various diseases.

Research on Cardiovascular System Regulation in Preclinical Models

Vasodilatory Effects and Endothelial Nitric Oxide Synthase (eNOS) Activation

This compound, a lignan (B3055560) derived from Schisandra chinensis, has been shown to induce vasorelaxation, an effect that is primarily dependent on the endothelium. nih.gov In studies using isolated rat thoracic aorta, this compound elicited a concentration-dependent relaxation of the blood vessels, which was significantly more pronounced in vessels with an intact endothelium. nih.gov

The mechanism underlying this vasodilatory effect is linked to the activation of endothelial nitric oxide synthase (eNOS). nih.govmedchemexpress.com Treatment with L-NAME, an inhibitor of nitric oxide synthase, markedly attenuated the vasorelaxant effects of this compound, indicating that the production of nitric oxide (NO) is crucial for this response. nih.gov Further investigations in human coronary artery endothelial cells revealed that this compound enhances the phosphorylation of eNOS at the serine 1177 residue (Ser1177). nih.gov This phosphorylation event is a key step in the activation of eNOS, leading to increased NO production. nih.govnih.gov The activation of eNOS by this compound appears to be dependent on both calcium and the PI3K/Akt signaling pathway. nih.gov

| Experimental Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Rat thoracic aorta | Concentration-dependent vasorelaxation | Endothelium-dependent | nih.gov |

| Human coronary artery endothelial cells | Enhanced phosphorylation of eNOS at Ser1177 | Calcium- and PI3K/Akt-dependent activation of eNOS | nih.gov |

Mechanisms of Enhanced Nitric Oxide Bioavailability

The enhanced bioavailability of nitric oxide (NO) is a central aspect of the cardiovascular regulatory effects of this compound. medchemexpress.comnih.gov This is achieved through multiple mechanisms that collectively increase the production and preserve the function of NO.

One of the primary mechanisms is the direct activation of endothelial nitric oxide synthase (eNOS), as detailed in the previous section. nih.gov By promoting the phosphorylation of eNOS, this compound stimulates the enzymatic conversion of L-arginine to NO in endothelial cells. nih.gov

In addition to stimulating NO production, this compound also preserves NO bioavailability by reducing oxidative stress. nih.gov In pathological conditions such as angiotensin II-induced hypertension, there is an overproduction of reactive oxygen species (ROS), which can quench NO, thereby reducing its availability and impairing endothelial function. nih.govresearchgate.net this compound has been shown to inhibit the production of ROS in vascular tissues, thus preventing the degradation of NO and preserving its vasodilatory and other protective functions. nih.gov

Attenuation of Angiotensin II-Induced Vascular Dysfunction and Hypertension in Animal Models

This compound has demonstrated a protective effect against angiotensin II (Ang II)-induced vascular dysfunction and hypertension in preclinical animal models. nih.gov Ang II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a critical role in the regulation of blood pressure. nih.govmdpi.com

In a study utilizing a mouse model of Ang II-induced hypertension, the continuous administration of this compound was found to markedly attenuate the increase in blood pressure. nih.gov The hypertensive mice exhibited a decrease in plasma nitric oxide (NO) metabolites, indicating reduced NO bioavailability, which was reversed by co-administration of this compound. nih.gov

Furthermore, in the thoracic aortas of these hypertensive mice, there was a notable decrease in vascular NO production and an increase in reactive oxygen species (ROS) generation. nih.gov this compound treatment effectively counteracted these changes, preserving vascular NO levels and reducing oxidative stress. nih.gov In vitro studies further corroborated these findings, showing that this compound could reverse the Ang II-induced decrease in cellular NO concentration and the reduction in phosphorylated eNOS in endothelial cells. nih.gov

| Animal Model | Effect of Angiotensin II | Effect of this compound Co-administration | Reference |

|---|---|---|---|

| C57/BL6 mice | Increased blood pressure | Markedly attenuated the increase in blood pressure | nih.gov |

| C57/BL6 mice | Decreased plasma nitric oxide (NO) metabolites | Reversed the decrease in plasma NO metabolites | nih.gov |

| Thoracic aortas of hypertensive mice | Decreased vascular NO production and increased ROS | Preserved vascular NO levels and reduced ROS production | nih.gov |

Role in Reducing Oxidative Stress in Vascular Tissues

This compound plays a significant role in reducing oxidative stress within vascular tissues, which is a key factor in the development and progression of cardiovascular diseases. nih.govijpsjournal.com Oxidative stress in the vasculature is characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms.

In the context of angiotensin II-induced hypertension, a condition associated with elevated vascular oxidative stress, this compound has been shown to effectively inhibit the production of ROS in the thoracic aortas of hypertensive mice. nih.gov This reduction in ROS is crucial for preserving the bioavailability of nitric oxide (NO), a critical vasodilator, and for protecting endothelial cells from damage. nih.gov

Research on Antiviral Activities

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication in Cell Lines

Preclinical studies have demonstrated the potential of this compound derivatives to inhibit the replication of Human Immunodeficiency Virus Type 1 (HIV-1) in cell cultures. Specifically, halogenated derivatives of this compound have been shown to be effective in preventing the production of the HIV-1 p24 antigen in acutely infected H9 cells. The p24 antigen is a core protein of the virus and its levels are a common marker for monitoring viral replication. The effectiveness of these compounds is highlighted by their selective indices, which can be as high as over 300 in some systems, indicating a favorable balance between their antiviral activity and their toxicity to host cells. nih.govspandidos-publications.com

One notable halogenated derivative, identified as 1506 [(6R, 7S, S-biar)-4,9-dibromo-3,10-dihydroxy-1,2,11,12-tetramethoxy-6, 7-dimethyl-5,6,7,8- tetrahydrodibenzo[a,c]cyclo-octene], has shown potent inhibition of the cytopathic effects of HIV-1 on MT-4 human T cells. nih.govspandidos-publications.com The 50% effective dose (ED50) for this compound was observed to be in the range of 0.1 to 0.5 microM. nih.govspandidos-publications.com

Table 1: Antiviral Activity of this compound Derivative 1506 against HIV-1

| Cell Line | Method of Action | Effective Dose (ED50) | Selective Index |

| MT-4 human T cells | Inhibition of cytopathic effects | 0.1 to 0.5 microM | >300 |

| H9 cells | Prevention of p24 production | Not specified | >300 |

Targeting Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The mechanism of antiviral action for this compound derivatives has been linked to the inhibition of a key viral enzyme, HIV-1 reverse transcriptase (RT). nih.govspandidos-publications.com This enzyme is crucial for the virus to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome. scienceopen.com The halogenated derivative 1506 has been identified as a nonnucleoside inhibitor of HIV-1 RT. nih.govspandidos-publications.com

In vitro assays have confirmed that compound 1506 directly inhibits the activity of HIV-1 reverse transcriptase. nih.govspandidos-publications.comresearchgate.net However, it did not show inhibitory effects on HIV-1 protease, another important viral enzyme. nih.govspandidos-publications.com Time-of-addition experiments further support that the compound acts in the early phase of the HIV life cycle, which is consistent with the inhibition of reverse transcription. nih.govspandidos-publications.com

Further investigations into the specific site of action revealed that resistance to compound 1506 is associated with a mutation at position 188 (Tyrosine to Leucine) within the RT-coding region of the virus. nih.govspandidos-publications.comresearchgate.net This provides strong evidence that the antiviral activity of this this compound derivative is mediated through its interaction with HIV-1 reverse transcriptase. nih.govspandidos-publications.comresearchgate.net

Efficacy Against Drug-Resistant Viral Strains in Preclinical Settings

An important aspect of antiviral drug development is the ability to combat drug-resistant strains of the virus. nih.gov The halogenated this compound derivative, 1506, has demonstrated activity against HIV-1 strains that are resistant to other established antiviral drugs. nih.govspandidos-publications.com

Specifically, compound 1506 was found to be active against a 3'-azido-3'-deoxythymidine (AZT)-resistant strain of HIV-1. nih.govspandidos-publications.com AZT is a nucleoside reverse transcriptase inhibitor, and resistance to it can pose a significant challenge in HIV therapy. The ability of a nonnucleoside inhibitor like the this compound derivative to act on an AZT-resistant strain suggests a different binding site or mechanism of action.

It was also noted that some HIV strains that are resistant to other nonnucleoside HIV-1 RT inhibitors also showed resistance to compound 1506. nih.govspandidos-publications.comresearchgate.net This cross-resistance suggests that the binding site of this this compound derivative on the reverse transcriptase may be similar to that of other nonnucleoside inhibitors.

Synergistic Effects with Established Antiviral Agents

In the context of antiviral therapy, combination therapy is a common strategy to enhance efficacy and prevent the emergence of drug resistance. drugdiscoverynews.com Research into the halogenated this compound derivative 1506 has shown that it can act synergistically with other established antiviral agents. nih.govspandidos-publications.com

Specifically, studies have demonstrated that compound 1506 exhibits synergistic antiviral effects when combined with the nucleoside reverse transcriptase inhibitors AZT (zidovudine) and 2',3'-ddC (zalcitabine). nih.govspandidos-publications.com This synergy indicates that the combined use of the this compound derivative and these other antiviral drugs results in a greater-than-additive inhibitory effect on HIV-1 replication. Such synergistic interactions are highly desirable in the development of new combination therapies for HIV infection.

Research on Hepatoprotective Effects in In Vitro and Animal Models

Amelioration of Chemically-Induced Hepatic Injury

While various lignans (B1203133) isolated from Schisandra chinensis, such as Gomisin A and Gomisin N, have been investigated for their hepatoprotective effects against chemically-induced liver injury, there is a notable lack of specific research findings on the direct role of this compound in ameliorating such damage in in vitro and animal models.

Studies on other gomisins have shown protective effects against liver damage induced by chemicals like carbon tetrachloride (CCl4) and ethanol. nih.govmdpi.com For instance, Gomisin A has been demonstrated to prevent increases in liver enzymes and reduce histological lesions in rats with CCl4-induced acute liver injury. nih.gov Similarly, Gomisin N has been shown to alleviate ethanol-induced liver injury in mice. mdpi.com However, the available scientific literature does not provide specific data from studies designed to evaluate the efficacy of this compound in models of chemically-induced hepatic injury. Therefore, while the broader class of gomisin compounds shows promise for hepatoprotection, the specific contribution and activity of this compound in this area remain to be elucidated through direct research.

Regulation of Lipid Metabolism and Intracellular Lipid Accumulation

Table 1: Effects of this compound on Lipid Metabolism in Oleic Acid-Induced HepG2 Cells

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Intracellular Lipid Accumulation | Attenuated | nih.gov |

| Expression of Lipogenic Enzymes | Suppressed | nih.gov |

| Expression of Lipolytic Enzymes | Increased | nih.gov |

| Expression of Inflammatory Mediators | Suppressed | nih.gov |

Modulation of Metabolic Signaling Pathways (e.g., AMPK, LKB1, CaMKKII, Fetuin-A)

The regulatory effects of this compound on lipid metabolism are orchestrated through its modulation of several critical metabolic signaling pathways. A key pathway influenced by this compound is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov Research has shown that this compound activates AMPK in HepG2 cells. nih.gov This activation is crucial for its lipid-lowering effects, as AMPK, when activated, switches off ATP-consuming processes like lipogenesis and switches on ATP-producing processes such as fatty acid oxidation.

The activation of AMPK by this compound involves upstream kinases, including Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase II (CaMKKII). nih.gov Studies using specific inhibitors and siRNA have demonstrated that this compound's ability to regulate lipogenesis and lipolysis is dependent on the activation of both LKB1 and CaMKKII, which in turn phosphorylate and activate AMPK. nih.gov

Furthermore, this compound has been shown to inhibit the hepatokine Fetuin-A. nih.gov Fetuin-A is known to contribute to insulin resistance and inflammation, and its inhibition by this compound is another mechanism through which this compound regulates lipid metabolism and suppresses inflammatory responses in hepatic cells. nih.gov The collective action on the LKB1-AMPK-CaMKKII axis and the inhibition of Fetuin-A highlight the multi-target nature of this compound in modulating cellular metabolic processes. nih.gov

Table 2: Modulation of Metabolic Signaling Pathways by this compound

| Signaling Molecule/Pathway | Effect of this compound | Cellular Model | Reference |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Activation | HepG2 Cells | nih.gov |

| Liver Kinase B1 (LKB1) | Activation | HepG2 Cells | nih.gov |

| Ca(2+)/calmodulin-dependent protein kinase II (CaMKKII) | Activation | HepG2 Cells | nih.gov |

| Fetuin-A | Inhibition | HepG2 Cells | nih.gov |

Research on Neuroprotective Activities in Animal Models and Cellular Systems

This compound, a lignan derived from Schisandra chinensis, has been identified as a compound with significant neuroprotective properties. medchemexpress.comnih.gov Its potential to mitigate neuronal damage has been explored in various preclinical models, demonstrating a range of beneficial effects against ischemic injury, apoptosis, inflammation, and oxidative stress in neural tissues. medchemexpress.comnih.gov The ability of this compound to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.

Protection Against Cerebral Ischemia/Reperfusion Injury

In animal models of stroke, specifically a middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats, this compound has shown a notable capacity to protect against cerebral ischemia/reperfusion (CIR) injury. medchemexpress.comnih.gov Treatment with this compound led to a significant reduction in key indicators of ischemic brain damage. This included improved neurological scores, a decrease in the volume of cerebral infarction, and reduced cerebral water content, which is indicative of decreased edema. medchemexpress.comnih.gov Furthermore, this compound treatment was found to rescue neuron survival in the hippocampus, a brain region particularly vulnerable to ischemic damage. medchemexpress.comnih.gov

Anti-apoptotic and Anti-inflammatory Effects in Neural Tissues

A significant component of the neuroprotective action of this compound in the context of CIR injury is its ability to exert potent anti-apoptotic and anti-inflammatory effects. medchemexpress.comnih.gov In ischemic brain tissues of rats subjected to MCAO/R, this compound treatment effectively inhibited apoptosis. medchemexpress.comnih.gov This was evidenced by an increase in the expression of the anti-apoptotic protein B-cell lymphoma-extra-large (Bcl-XL) and a concurrent reduction in the levels of pro-apoptotic proteins such as cleaved caspase-3 and Bax. medchemexpress.comnih.gov

In addition to its anti-apoptotic effects, this compound also mitigates the inflammatory response associated with CIR injury. Treatment with the compound resulted in decreased levels of key inflammatory mediators, including cyclooxygenase-2 (COX-2), nuclear factor kappa-B (NF-κB), and nitric oxide in the brain tissues of I/R rats. medchemexpress.comnih.gov

Attenuation of Oxidative Stress in Brain Models

Oxidative stress is a critical factor in the pathogenesis of cerebral ischemia/reperfusion injury. This compound has been shown to effectively counteract this by bolstering the brain's antioxidant defense systems. medchemexpress.comnih.gov Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. medchemexpress.comnih.gov Treatment with this compound enhanced the translocation of Nrf2 into the nucleus, which in turn upregulated the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). medchemexpress.comnih.gov

Table 3: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

| Category | Specific Effect | Biomarker/Measurement | Reference |

|---|---|---|---|

| Protection Against Injury | Reduced Neurological Deficit | Neurological Scores | medchemexpress.comnih.gov |

| Reduced Infarct Size | Cerebral Infarction Volume | medchemexpress.comnih.gov | |

| Reduced Brain Edema | Cerebral Water Content | medchemexpress.comnih.gov | |

| Increased Neuronal Survival | Hippocampal Neuron Count | medchemexpress.comnih.gov | |

| Anti-apoptotic Effects | Increased Anti-apoptotic Protein | B-cell lymphoma-extra-large (Bcl-XL) | medchemexpress.comnih.gov |

| Decreased Pro-apoptotic Proteins | Cleaved caspase-3, Bax | medchemexpress.comnih.gov | |

| Anti-inflammatory Effects | Decreased Inflammatory Mediators | Cyclooxygenase-2 (COX-2), Nuclear factor kappa-B (NF-κB), Nitric Oxide | medchemexpress.comnih.gov |

| Attenuation of Oxidative Stress | Enhanced Antioxidant Pathway | Nrf2 translocation, Heme oxygenase-1 (HO-1) expression | medchemexpress.comnih.gov |

| Increased Antioxidant Enzyme Activity | Superoxide dismutase (SOD), Glutathione peroxidase (GPx) | medchemexpress.comnih.gov | |

| Increased Antioxidant Levels | Glutathione (GSH) | medchemexpress.comnih.gov |

Influence on Neurotransmitter Systems (e.g., dopamine content)

The direct influence of this compound on specific neurotransmitter systems, including its effect on dopamine content, has not been extensively detailed in the available preclinical research. While this compound has established neuroprotective effects related to anti-inflammatory, anti-apoptotic, and antioxidant pathways, its specific interactions with neurotransmitter synthesis, release, and receptor binding remain an area for further investigation.

However, it is noteworthy that other lignans isolated from Schisandra chinensis have been studied for their effects on the central nervous system, including modulation of neuroinflammation in models of Parkinson's disease, a disorder characterized by the loss of dopaminergic neurons. For instance, lignan-enriched extracts from Schisandra chinensis have been shown to control neuroinflammation by regulating pathways such as AMPK-NLRP3. Another related compound, Gomisin N, has been found to augment sleep behaviors through the modification of the serotonergic and GABAergic systems. These findings for related compounds suggest that the broader class of Schisandra lignans can influence various neurotransmitter systems, highlighting a potential, yet currently unexplored, area of research for this compound.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| AMP-activated protein kinase (AMPK) |

| B-cell lymphoma-extra-large (Bcl-XL) |

| Bax |

| Calcium/calmodulin-dependent protein kinase kinase II (CaMKKII) |

| Caspase-3 |

| Cyclooxygenase-2 (COX-2) |

| Dopamine |

| Fetuin-A |

| Glutathione (GSH) |

| Glutathione peroxidase (GPx) |

| This compound |

| Gomisin N |

| Heme oxygenase-1 (HO-1) |

| Liver Kinase B1 (LKB1) |

| Nitric Oxide |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Nuclear factor kappa-B (NF-κB) |

| Oleic Acid |

Other Investigational Biological Activities in Preclinical Settings

This compound, a lignan isolated from Schisandra chinensis, has been the subject of various preclinical investigations to determine its potential therapeutic activities. These studies have explored its effects on the immune system, lipid metabolism, and vascular functions.

Immunomodulatory Mechanisms

This compound has demonstrated notable immunomodulatory and anti-inflammatory properties in preclinical models. In murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), this compound was found to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibitory effect was part of a broader anti-inflammatory response, as this compound also decreased the messenger RNA (mRNA) expression and secretion of pro-inflammatory cytokines. nih.gov

The underlying mechanism for these effects involves the modulation of key signaling pathways. Research indicates that this compound's anti-inflammatory actions are mediated by the blockage of the phosphorylation of several mitogen-activated protein kinases (MAPKs), specifically p38, extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK). nih.gov

Further studies in macrophages stimulated with Porphyromonas gingivalis LPS revealed that this compound, along with Gomisin G, inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This effect is associated with the blockage of nuclear factor-κB (NF-κB) activation, a critical transcription factor in the inflammatory process. nih.gov The anti-inflammatory activity is also linked to the induction of Heme Oxygenase-1 (HO-1) expression, which functions as an anti-inflammatory mediator. nih.gov

Table 1: Immunomodulatory Effects of this compound in Macrophages

| Model System | Stimulant | Key Findings | Mechanism of Action | Reference |

|---|

Anti-adipogenic Effects

Preclinical research on this compound has focused on its role in regulating hepatic lipid metabolism, which is relevant to conditions like nonalcoholic fatty liver disease, rather than direct effects on adipocyte differentiation (adipogenesis).

In oleic acid-induced steatosis in HepG2 human liver cancer cells, this compound was shown to attenuate lipid accumulation. nih.govacs.org It effectively suppressed the expression of enzymes involved in lipogenesis (fat synthesis) and inflammatory mediators. nih.govacs.orgmerckmillipore.com Conversely, it increased the expression of enzymes responsible for lipolysis (fat breakdown). nih.govmerckmillipore.com

The molecular mechanism behind these effects is the activation of the AMP-activated protein kinase (AMPK)-dependent pathway. nih.govmerckmillipore.comacs.org this compound was found to stimulate the phosphorylation of AMPK and its upstream kinase, liver kinase B1 (LKB1), as well as Ca2+/calmodulin-dependent protein kinase II (CaMKII). nih.govacs.org This activation of AMPK leads to a reduction in the expression of lipogenic enzymes and a decrease in lipid accumulation. acs.org Additionally, this compound's regulatory activity on lipid metabolism involves the inhibition of the hepatokine fetuin-A. nih.govmerckmillipore.com

Table 2: Effects of this compound on Hepatic Lipid Metabolism

| Model System | Inducing Agent | Key Findings | Mechanism of Action | Reference |

|---|

Effects on Vasculogenesis and Fibrosis

Effects on Vasculature

Preclinical studies have established that this compound possesses significant vasodilatory activity. In isolated rat thoracic aorta, this compound induced a concentration-dependent vasorelaxation, which was more pronounced in vessels with an intact endothelium. nih.gov This endothelium-dependent relaxation suggests that this compound primarily acts on the endothelial cells lining the blood vessels.

The mechanism for this vasorelaxant effect is the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a potent vasodilator. nih.gov this compound enhances the phosphorylation of eNOS, leading to increased NO production in human coronary artery endothelial cells. nih.gov This activation of eNOS is mediated by both calcium-dependent and PI3K/Akt-dependent pathways. nih.gov The ability of this compound to preserve vascular NO bioavailability and eNOS function contributes to its antihypertensive effects observed in angiotensin II-induced hypertensive mice. nih.gov

Vasculogenesis and Fibrosis

While the effects of this compound on vasodilation are well-documented, there is currently a lack of direct preclinical evidence regarding its specific role in vasculogenesis (the de novo formation of blood vessels) or angiogenesis (the formation of new blood vessels from pre-existing ones). Similarly, preclinical studies investigating the potential anti-fibrotic effects of Schisandra lignans have primarily focused on other compounds within the same family, such as Gomisin D, which has been shown to alleviate liver fibrosis. nih.gov At present, specific research on the direct effects of this compound on fibrotic processes has not been reported.

Table 3: Effects of this compound on Vascular Function

| Model System | Effect | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Rat Thoracic Aorta | Vasorelaxation | Induced endothelium-dependent relaxation. | Mediated by nitric oxide synthase (NOS) inhibition. | nih.gov |

Structure Activity Relationship Sar Studies of Gomisin J and Its Analogues

Correlation Between Specific Structural Features and Observed Biological Activities

The core structure of Gomisin J is a dibenzocyclooctadiene lignan (B3055560). caymanchem.comnih.gov Research indicates that the presence and position of functional groups, particularly methoxy (B1213986) and hydroxyl groups, on this core structure are critical for its biological activities. For instance, studies on the anti-HIV activity of this compound derivatives have shown that the presence of iodine, bromine, and chlorine atoms at the fourth and ninth positions of the dibenzocyclooctadiene ring significantly increased reverse transcriptase inhibitory activity and cytoprotective effects compared to this compound itself. nih.gov This suggests that halogen substitution at these specific sites enhances antiviral potency.